molecular formula C18H18N2O3 B14978801 1-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B14978801
M. Wt: 310.3 g/mol
InChI Key: YLMNQAPKWNPCNA-UHFFFAOYSA-N
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Description

1-[2-(2-METHYLPHENOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a dioxino ring fused to a benzimidazole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of the dioxino ring: This step involves the cyclization of the benzimidazole intermediate with suitable diol compounds under acidic or basic conditions.

    Attachment of the 2-(2-methylphenoxy)ethyl group: This is usually done through nucleophilic substitution reactions, where the benzimidazole-dioxino intermediate reacts with 2-(2-methylphenoxy)ethyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHYLPHENOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or dioxino rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

1-[2-(2-METHYLPHENOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect cellular pathways: Influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-Methylphenoxy)ethyl derivatives: Compounds with similar side chains but different core structures.

    Dioxino derivatives: Compounds with similar dioxino rings but different substituents.

Uniqueness

1-[2-(2-METHYLPHENOXY)ETHYL]-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is unique due to its combination of a benzimidazole core with a dioxino ring and a 2-(2-methylphenoxy)ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C18H18N2O3/c1-13-4-2-3-5-16(13)21-7-6-20-12-19-14-10-17-18(11-15(14)20)23-9-8-22-17/h2-5,10-12H,6-9H2,1H3

InChI Key

YLMNQAPKWNPCNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

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